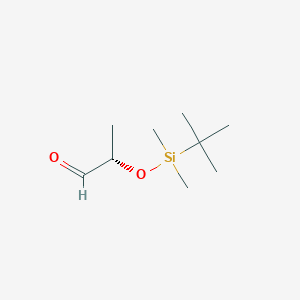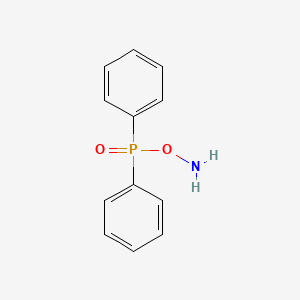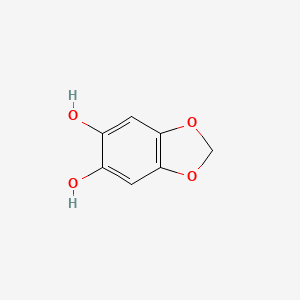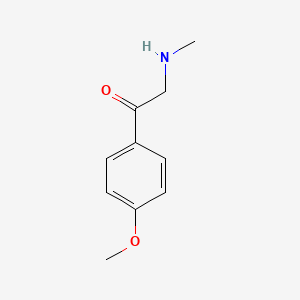
4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results .Applications De Recherche Scientifique
Organic Synthesis: Suzuki–Miyaura Coupling
This compound is a pivotal reagent in the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . The boronic ester serves as a nucleophilic partner in the cross-coupling with halogenated compounds, under the catalysis of palladium. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Catalytic Protodeboronation
The compound has been utilized in catalytic protodeboronation, which is a process of removing the boron group from boronic esters . This reaction is significant for the formal anti-Markovnikov hydromethylation of alkenes, allowing for the addition of a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule.
Agriculture and Crop Protection
In the agricultural sector, the unique chemical properties of TETRAHYDROFURAN-3-BORONIC ACID PINACOL ESTER contribute to the development of more effective and environmentally friendly products. It plays a role in creating compounds that can protect crops from pests and diseases, thereby supporting sustainable agriculture .
Biomedical Applications: Glucose-Sensitive Polymers
One of the remarkable biomedical applications of this compound is in the creation of glucose-sensitive polymers . These polymers can respond to glucose levels, enabling self-regulated insulin release, which is crucial in the treatment of diabetes. Additionally, they have diagnostic applications, aiding in the monitoring of blood sugar levels.
Wound Healing and Tumor Targeting
The compound’s derivatives are also explored for their potential in wound healing and tumor targeting . By functionalizing materials with phenylboronic acid groups, researchers can develop systems that selectively bind to sugars present in biological tissues, which can be beneficial for both healing wounds and targeting tumor cells.
Material Science: Hydrogel Formation
In material science, TETRAHYDROFURAN-3-BORONIC ACID PINACOL ESTER is used to synthesize hydrogels that are sensitive to stimuli such as pH, temperature, and glucose . These hydrogels have potential applications in drug delivery systems and tissue engineering, where controlled release and response to the environment are critical.
Chemical Sensors
Due to its ability to interact with diols and sugars, this compound is employed in the development of chemical sensors . These sensors can detect the presence of specific substances, such as glucose or other biomolecules, with high selectivity and sensitivity.
Environmental Monitoring
Lastly, the compound’s derivatives are being investigated for use in environmental monitoring . They can be part of sensors and assays designed to detect pollutants and toxins, contributing to the protection of ecosystems and public health.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBDNHHRQNZXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456903 | |
| Record name | 4,4,5,5-Tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331958-90-8 | |
| Record name | 4,4,5,5-Tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




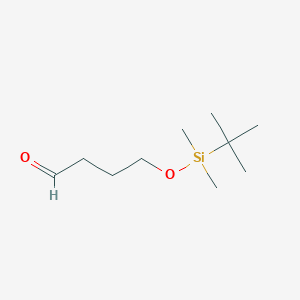
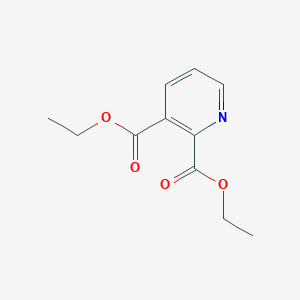
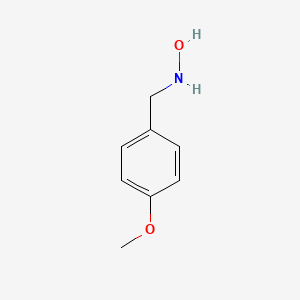
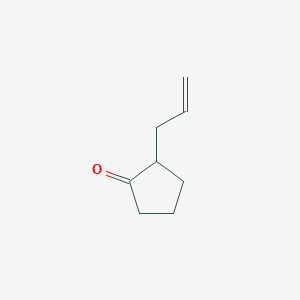
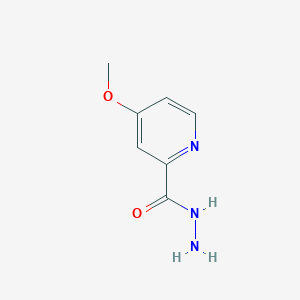
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)
